Sodium 2-naphthalenesulfonate
Overview
Description
Sodium 2-naphthalenesulfonate is a compound that has been studied for its solubility in various solvents and its potential applications in different chemical processes. The solubility of this compound in sulfuric acid solutions and its application in the preparation of the same compound using a new technique has been explored . Additionally, its solubility in organic solvents and the thermodynamic properties of these solutions have been investigated .
Synthesis Analysis
The synthesis of sodium 2-naphthalenesulfonate can involve the neutralization of 2-naphthalenesulfonic acid monohydrate with sodium sulfate, as described in a study where the suitable mole ratios for the reaction were determined . Another study reported a synthetic approach to a related compound, 2,6-naphthalenedithiol, using sodium 2,6-naphthalenedisulfonate as a reactant, which could provide insights into the synthesis of sodium 2-naphthalenesulfonate derivatives .
Molecular Structure Analysis
The molecular structure of sodium 2-naphthalenesulfonate has been characterized in studies, but specific details on the molecular structure analysis are not provided in the given data. However, the structure of a related compound, sodium 1-naphthylamine-6-sulfonate, has been described, where sodium ions are coordinated by distorted edge-sharing octahedra of water molecules .
Chemical Reactions Analysis
Chemical reactions involving sodium 2-naphthalenesulfonate include its use in the synthesis of unsymmetrical diphosphines, where sodium/naphthalene is used as a reagent for the reductive cleavage of aryl-phosphorus bonds . The associative properties of copolymers containing sodium 2-(acrylamido)-2-methylpropanesulfonate in water have also been studied, which may involve interactions with sodium 2-naphthalenesulfonate .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 2-naphthalenesulfonate have been extensively studied. Its solubility in sulfuric acid solutions varies with temperature and concentration, and a new technique for its preparation has been developed based on these solubility differences . The solubility in various organic solvents has been measured, and the thermodynamic properties of these solutions have been calculated . The solubility in aqueous sodium hydroxide solutions has been measured, and a new strategy for optimizing the production of 2-naphthol based on solubility differences has been proposed . The solid-liquid equilibrium of sodium 2-naphthalenesulfonate in binary solvent mixtures has been determined, and the dissolution process has been analyzed thermodynamically .
Scientific Research Applications
Solubility and Production Optimization
- Sodium 2-naphthalenesulfonate (2-SNS) has been studied for its solubility in aqueous sodium hydroxide solutions. The solubility increases with temperature and decreases with higher concentrations of sodium hydroxide. This knowledge is applied to optimize the production of 2-naphthol, offering a strategy to replace the process of blowing naphthalene with a more efficient separation method (Zhao et al., 2017).
Phase Equilibrium Studies
- Research on the solid-liquid equilibrium (SLE) of sodium 1-naphthalenesulfonate and 2-SNS in water provides crucial data for establishing phase diagrams and understanding the solubility behavior of these compounds in various conditions (Rongrong et al., 2014).
Thermodynamic Modeling in Solvent Mixtures
- The equilibrium solubility of 2-SNS in different binary solvent mixtures has been measured and modeled, providing insights into its dissolution behavior. This research is significant for understanding the thermodynamics of 2-SNS in various solvent environments (Li et al., 2015).
Solubility in Organic Solvents
- Studies on the solubility of 2-SNS in organic solvents like ethanol, acetone, and isopropanol, along with thermodynamic calculations, offer valuable data for industrial applications where organic solvents are used (Lu et al., 2017).
Application in Preparing Sodium 2-Naphthalenesulfonate
- Research on the solubility of 2-naphthalenesulfonic acid monohydrate and 2-SNS in sulfuric acid solution has led to the development of a new technique for preparing 2-SNS, improving the efficiency of production processes (Zhang et al., 2016).
Photometric Chromatography of Anions
- Sodium naphthalenetrisulfonate, closely related to 2-SNS, has been characterized for its use in anion-exchange chromatography with indirect photometric detection, highlighting its application in analytical chemistry (Maki & Danielson, 1991).
Aromatic Sulfonate Removal from Aqueous Media
- 2-SNS has been a subject of study in the context of removing aromatic sulfonates from water using aminated polystyrene sorbents. This research is critical for wastewater treatment and environmental remediation (Pan et al., 2008).
Decomposition in Electroplating Solutions
- The ozonation of 2-SNS combined with UV radiation in electroplating solutions has been explored. This research is significant for understanding how to effectively remove 2-SNS from industrial wastewater (Chen et al., 2005).
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
sodium;naphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPOLRBWRRKLMW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041442 | |
Record name | Sodium 2-naphthalenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | 2-Naphthalenesulfonic acid, sodium salt | |
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Solubility |
Soluble in water | |
Record name | Sodium 2-naphthalenesulfonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8397 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.4 | |
Record name | Sodium 2-naphthalenesulfonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8397 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium 2-naphthalenesulfonate | |
Color/Form |
White to pale yellow | |
CAS RN |
532-02-5 | |
Record name | Sodium 2-naphthalenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2-naphthalenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium naphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM 2-NAPHTHALENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5F0CTD2OJ | |
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Record name | Sodium 2-naphthalenesulfonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8397 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
275 °C, Prisms from +2 water, dilute hydrochloric acid. MP: 140 °C. Soluble in water, ethanol; slightly soluble in ether /1-Naphthalenesulfonic acid/ | |
Record name | Sodium 2-naphthalenesulfonate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8397 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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